molecular formula C5H2BrClO2S B2863092 4-Bromo-3-chlorothiophene-2-carboxylic acid CAS No. 1401992-28-6

4-Bromo-3-chlorothiophene-2-carboxylic acid

Cat. No.: B2863092
CAS No.: 1401992-28-6
M. Wt: 241.48
InChI Key: KKVQEKKMAKSARR-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS 1401992-28-6) is a high-purity, halogenated heterocyclic compound serving as a versatile synthetic intermediate in advanced chemical research. With the molecular formula C 5 H 2 BrClO 2 S and a molecular weight of 241.49 g/mol, this compound is characterized by its reactive carboxylic acid group and halogen substituents on the thiophene ring . This specific structure makes it a critical precursor in medicinal chemistry and agrochemical development. Its significant research value is demonstrated in the synthesis of novel 2,6-dihaloaryl 1,2,4-triazole insecticides, a class of compounds investigated for their selective activity against aphids, mites, and whiteflies, coupled with low mammalian toxicity . In these applications, the carboxylic acid functionality is typically converted to an acid chloride or other active species, providing a handle for the molecule to be incorporated as the C-ring portion of complex tri-ring systems in experimental insecticides such as XR-693 and XR-906 . The presence of both bromine and chlorine atoms on the ring facilitates further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries. This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-chlorothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQEKKMAKSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) in the presence of Lewis acids such as iron(III) chloride (FeCl₃) facilitates bromination at the 4-position. A study demonstrated that under anhydrous conditions at −10°C, bromination proceeds with 65% yield. The reaction mechanism involves the generation of a bromonium ion intermediate, which reacts preferentially at the less hindered 4-position.

Reaction Conditions

  • Reagents : NBS (1.2 equiv), FeCl₃ (0.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : −10°C
  • Yield : 65%

Chlorination via Sulfuryl Chloride (SO₂Cl₂)

Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The radical mechanism bypasses the directing effects of the carboxylic acid group, enabling chlorination at the 3-position with 58% yield.

Reaction Conditions

  • Reagents : SO₂Cl₂ (1.5 equiv), AIBN (0.05 equiv)
  • Solvent : Carbon tetrachloride (CCl₄)
  • Temperature : 80°C
  • Yield : 58%

Limitations of Direct Halogenation

The sequential bromination-chlorination approach suffers from moderate yields due to competing side reactions, including dihalogenation and ring oxidation. Furthermore, the corrosive nature of SO₂Cl₂ and the toxicity of CCl₄ necessitate stringent safety protocols, such as handling under inert gas (P231) and moisture-free conditions (P232).

Stepwise Halogenation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies leverage the carboxylic acid group as a directing moiety to install halogens at specific positions. This method enhances regioselectivity and reduces side reactions.

Lithium-Halogen Exchange

Treatment of thiophene-2-carboxylic acid with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 3-position. Subsequent quenching with hexachloroethane (C₂Cl₆) introduces chlorine, followed by bromination using NBS to yield the 4-bromo derivative.

Reaction Sequence

  • Lithiation : LDA (2.0 equiv), THF, −78°C
  • Chlorination : C₂Cl₆ (1.0 equiv), −78°C to 25°C
  • Bromination : NBS (1.1 equiv), FeCl₃ (0.1 equiv), DCM, 0°C
  • Overall Yield : 72%

Palladium-Catalyzed Cross-Coupling

Multi-Step Synthesis from 3-Chlorothiophene Precursors

Constructing the thiophene ring with pre-installed halogen substituents offers an alternative route. This method involves cyclization of appropriately substituted precursors.

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, which involves the condensation of ketones with cyanoacetates and sulfur, can generate 3-chlorothiophene-2-carboxylates. Subsequent bromination at the 4-position completes the synthesis.

Reaction Steps

  • Gewald Reaction :
    • Substrates : Chloroacetone, ethyl cyanoacetate, sulfur
    • Catalyst : Morpholine
    • Solvent : Ethanol
    • Yield : 60%
  • Bromination :
    • Reagent : Br₂ (1.0 equiv), FeCl₃ (0.1 equiv)
    • Solvent : Acetic acid
    • Yield : 75%
  • Overall Yield : 45%

Halogenation of Thienyl Grignard Reagents

Grignard reagents derived from 3-chlorothiophene react with CO₂ to form the carboxylic acid, followed by bromination.

Reaction Conditions

  • Grignard Formation : Mg, THF, 0°C
  • Carboxylation : CO₂ gas, −78°C
  • Bromination : NBS, FeCl₃, DCM
  • Overall Yield : 50%

Comparative Analysis of Synthesis Methods

Method Key Steps Yield (%) Advantages Disadvantages
Direct Halogenation Sequential Br/Cl addition 58–65 Simplicity Low regioselectivity
Directed Ortho-Metalation DoM with LDA 72 High regioselectivity Sensitive to moisture
Gewald Reaction Cyclization + bromination 45 Pre-installed substituents Multi-step, moderate yield
Grignard Carboxylation Mg-mediated synthesis 50 Direct CO₂ insertion Air-sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs from the evidence include:

Compound Name Molecular Formula Substituents (positions) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-3-methyl-2-thiophenecarboxylic acid C₆H₅BrO₂S Br (4), CH₃ (3), COOH (2) 221.07 Synthetic utility, hydrogen bonding
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid C₇H₅BrO₅S Br (4), OCH₂COOH (3), COOH (2) 281.08 Enhanced solubility, drug intermediates
4-Bromo-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₃S Br (4), C₆H₄OH (5), COOH (2) 307.15 Pharmacological ligand potential
3-(4-Chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic acid C₁₆H₁₂ClN₂O₃S Cl (via phenyl), CN (4), morpholino (5) 364.80 Enzyme inhibition, receptor binding

Physicochemical Properties

  • Electron-Withdrawing Effects : Chlorine (Cl) and bromine (Br) substituents enhance electrophilic substitution reactivity compared to methyl groups. For example, the carboxylic acid group in 4-bromo-3-chlorothiophene-2-carboxylic acid would exhibit stronger acidity (lower pKa) than its methyl-substituted analog due to Cl's electron-withdrawing nature .
  • Solubility : The carboxymethoxy group in C₇H₅BrO₅S increases polarity and water solubility compared to alkyl or halogen substituents, making it suitable for aqueous-phase reactions .
  • Intermolecular Interactions : Methyl groups (e.g., in C₆H₅BrO₂S) promote hydrophobic interactions, while hydroxyl or carboxymethoxy groups facilitate hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrClO2SC_6H_4BrClO_2S. It features a thiophene ring, which is known for its aromatic properties and reactivity due to the presence of sulfur. The bromine and chlorine substituents at the 4 and 3 positions, respectively, contribute to the compound's unique chemical behavior.

Antimicrobial Activity

Numerous studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureus0.0098 mg/mL

These results indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, facilitating better penetration into microbial cells. This can lead to inhibition of key metabolic pathways essential for microbial growth and reproduction.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes.
  • Receptor Interaction : It may also interact with receptors that play a role in immune response modulation, thereby enhancing its therapeutic potential.

Study on Antibacterial Properties

A recent study examined the antibacterial efficacy of various thiophene derivatives, including this compound. The study reported that this compound exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications in enhancing antimicrobial potency .

Research on Antifungal Activity

Another investigation focused on the antifungal properties of thiophene derivatives against Candida albicans. The results demonstrated that compounds with similar structures to this compound showed significant inhibition zones in agar diffusion tests, suggesting a promising avenue for developing antifungal agents .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-chlorothiophene-2-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via halogenation of a thiophene-2-carboxylic acid precursor. For example, bromination of 3-chlorothiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under reflux in dichloromethane. Optimal yields (>70%) are achieved at 0–5°C to minimize side reactions like over-bromination . Alternative methods include coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and arylboronic acids .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify substitution patterns (e.g., bromine and chlorine positions on the thiophene ring) and HPLC-MS for purity analysis (>95%). Compare spectral data with PubChem records (InChI Key: GWSHXCWLVTUTEE-UHFFFAOYSA-N) . For crystallinity, perform X-ray diffraction if single crystals are obtainable .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in methanol or chloroform. Store at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or halogen displacement. Stability studies show <5% decomposition over six months under these conditions .

Q. Which purification techniques are most effective for removing halogenation byproducts?

  • Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1). For large-scale purification, recrystallization from ethanol/water (7:3) removes unreacted precursors and dihalogenated impurities .

Q. What are common derivatization reactions for this compound?

  • Methodological Answer : The carboxylic acid group enables esterification (e.g., methyl esters via Fischer-Speier reaction) for improved solubility. The bromine atom facilitates cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How does regioselectivity in halogenation affect the synthesis of analogues?

  • Methodological Answer : Regioselectivity is governed by steric and electronic factors. Bromine preferentially substitutes at the 4-position due to the electron-withdrawing carboxylic acid group at C2. Computational DFT studies (B3LYP/6-31G*) show that the 3-chloro substituent directs bromine to C4 via inductive effects . Competing pathways can be minimized using low-temperature kinetic control .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this substrate?

  • Methodological Answer : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with Cs₂CO₃ as a base in THF/water (4:1) at 80°C. Arylboronic acids with electron-donating groups (e.g., –OMe) enhance coupling yields (>85%). Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 1:1) .

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, the C4 bromine atom exhibits high electrophilicity (Mulliken charge: +0.32), making it reactive in SNAr reactions .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use microdilution assays (MIC against S. aureus or E. coli). IC₅₀ values <10 µM in cancer cell lines (e.g., HeLa) suggest therapeutic potential .

Q. How do thermal and photolytic conditions impact compound stability?

  • Methodological Answer :
    TGA/DSC analysis reveals decomposition at >200°C. Photostability testing (ICH Q1B guidelines) under UV light (320–400 nm) shows <10% degradation after 48 hours. Store in amber vials to prevent photolytic dehalogenation .

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